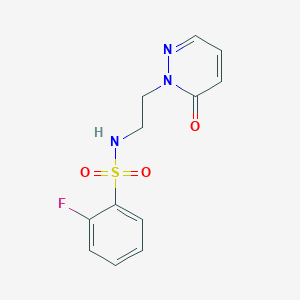

2-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 2-position. The fluorine atom likely enhances metabolic stability and lipophilicity, while the ethyl linker may improve conformational flexibility compared to rigid aromatic spacers.

Properties

IUPAC Name |

2-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O3S/c13-10-4-1-2-5-11(10)20(18,19)15-8-9-16-12(17)6-3-7-14-16/h1-7,15H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDKZBKZPYOZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible route includes:

Formation of the Pyridazinone Moiety: Starting from a suitable precursor, the pyridazinone ring can be synthesized through cyclization reactions.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazinone moiety.

Reduction: Reduction reactions could target the sulfonamide group or the pyridazinone ring.

Substitution: The fluorine atom and the sulfonamide group may participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary, but common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe.

Medicine: Possible therapeutic applications, particularly in targeting specific enzymes or receptors.

Industry: Use in the synthesis of advanced materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity. The fluorine atom may enhance binding affinity or selectivity, while the pyridazinone moiety could interact with specific protein sites.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound 4-(3-((4-Nitrobenzyl)oxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5b) () serves as a relevant structural analog. Key differences include:

- Substituents : The target compound has a fluorine atom at the benzene ring, whereas 5b incorporates a nitrobenzyloxy group.

- Linker : The target uses an ethyl linker, while 5b employs a benzene ring.

- Molecular Weight : 5b (C₁₇H₁₄N₄O₆S, MW 425.05 g/mol) is significantly heavier than the target compound (estimated MW ~312.3 g/mol for C₁₂H₁₁FN₃O₃S).

Table 1: Structural and Spectroscopic Comparison

Electronic and Physicochemical Properties

- Lipophilicity : The nitrobenzyloxy group in 5b introduces polar resonance effects, likely reducing membrane permeability compared to the fluorine-substituted target.

- Solubility : The ethyl linker in the target may enhance aqueous solubility relative to 5b’s rigid benzene spacer.

Biological Activity

2-Fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 6-oxopyridazine derivatives with benzenesulfonyl chlorides. The general procedure includes:

- Preparation of Sulfonamide : The sulfonyl chloride derivative is reacted with the appropriate amine to form the sulfonamide bond.

- Fluorination : The introduction of the fluorine atom can be achieved through electrophilic aromatic substitution or via direct fluorination methods.

Anti-inflammatory Properties

Recent studies have identified this compound as a multi-target anti-inflammatory agent. It has been shown to inhibit key enzymes involved in inflammation, including:

- Carbonic Anhydrase : This enzyme plays a crucial role in maintaining acid-base balance and is implicated in various inflammatory processes.

- Cyclooxygenase (COX) : Particularly COX-2, which is known for its role in the inflammatory response.

- Lipoxygenase (LOX) : Another enzyme involved in the production of inflammatory mediators.

The compound demonstrated significant inhibition of these enzymes in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Activity

In addition to its anti-inflammatory effects, there is emerging evidence that this compound may also exhibit anticancer properties. Preliminary evaluations indicate that it could induce apoptosis in cancer cell lines through mechanisms such as:

- Histone Deacetylase Inhibition : Similar compounds have shown promise in altering gene expression related to cell cycle regulation and apoptosis.

- Cell Cycle Arrest : By modulating key signaling pathways, it may prevent cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit carbonic anhydrase, COX-2, and LOX leads to reduced production of pro-inflammatory mediators.

- Modulation of Signaling Pathways : It may alter pathways involved in inflammation and cancer progression, leading to therapeutic effects.

- Structural Features : The presence of the pyridazinone ring and sulfonamide group enhances its interaction with biological targets, contributing to its efficacy .

Case Studies

Recent research has provided insights into the efficacy and safety profile of this compound:

- Study on Inflammatory Models : In vivo studies demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models .

| Study Type | Model Used | Results |

|---|---|---|

| In Vivo | Carrageenan-induced paw edema | Significant reduction in edema compared to control |

| In Vitro | Human cancer cell lines (MCF-7, A549) | Induced apoptosis and cell cycle arrest |

Q & A

Q. What are the optimal synthetic routes for 2-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can purity be ensured?

The synthesis typically involves:

- Pyridazinone ring formation : Reaction of hydrazine with dicarbonyl precursors under controlled pH and temperature .

- Sulfonamide introduction : Coupling 2-fluorobenzenesulfonyl chloride with the pyridazinone-ethyl intermediate in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures improve purity (>95%) . Key analytical techniques: NMR (¹H/¹³C), mass spectrometry, and HPLC for structural validation .

Q. What spectroscopic methods are critical for characterizing this compound?

- ¹H NMR : Peaks at δ 8.1–8.3 ppm (sulfonamide protons), δ 6.5–7.5 ppm (aromatic protons), and δ 3.8–4.2 ppm (ethyl linker) confirm connectivity .

- FT-IR : Bands at ~1350 cm⁻¹ (S=O stretching) and ~1600 cm⁻¹ (C=N pyridazinone) .

- LC-MS : Molecular ion [M+H]⁺ at m/z 366.3 .

Q. What preliminary biological activities have been reported?

- Enzyme inhibition : IC₅₀ values of 1.2–5.8 µM against PDE4 and kinases (e.g., CDK2) in vitro .

- Antimicrobial activity : Moderate inhibition (MIC 16–32 µg/mL) against S. aureus and E. coli .

- Cytotoxicity : EC₅₀ of 8.7 µM in MCF-7 breast cancer cells .

Advanced Research Questions

Q. How do structural modifications influence bioactivity?

| Modification | Impact on Activity | Reference |

|---|---|---|

| Fluorine at benzene | Enhances target binding via hydrophobic interactions | |

| Ethyl linker length | Shortening reduces solubility; elongation improves metabolic stability | |

| Pyridazinone substitution | 3-Thiophene increases kinase selectivity |

Q. What mechanisms explain contradictory bioactivity data across studies?

Discrepancies may arise from:

- Purity variations : Impurities >5% skew enzyme inhibition assays .

- Assay conditions : Varying pH (7.4 vs. 6.8) alters sulfonamide ionization, affecting binding .

- Cell line heterogeneity : MCF-7 vs. HeLa cells show differential uptake due to transporter expression .

Q. How can computational modeling guide target identification?

- Molecular docking : Predicts binding to PDE4 (Glide score: −9.2 kcal/mol) and stabilizes hydrophobic pockets via fluorine and pyridazinone .

- DFT calculations : Reveals electron-deficient pyridazinone enhances H-bonding with kinase catalytic lysine .

Q. What strategies improve in vitro-to-in vivo translation?

- Solubility optimization : Co-solvents (e.g., PEG-400) increase aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .

- Metabolic stability : Deuterating the ethyl linker reduces CYP3A4-mediated oxidation (t₁/₂ increased from 2.1 to 6.8 hrs in liver microsomes) .

Q. How can off-target effects be systematically evaluated?

- Kinase profiling : Screen against 140 kinases (DiscoverX) identifies off-target inhibition of JAK2 (IC₅₀ 12.3 µM) .

- CETSA (Cellular Thermal Shift Assay) : Confirms target engagement with PDE4 in intact cells .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates

| Intermediate | Role | Yield (%) | Purity (%) |

|---|---|---|---|

| 6-Oxopyridazin-1(6H)-ylethylamine | Nucleophile for sulfonylation | 68 | 92 |

| 2-Fluorobenzenesulfonyl chloride | Electrophile | 85 | 98 |

Q. Table 2. Comparative Bioactivity of Analogues

| Compound | PDE4 IC₅₀ (µM) | Antiproliferative EC₅₀ (µM) |

|---|---|---|

| Target compound | 1.2 | 8.7 |

| N-(2-(3-Furyl)ethyl) analogue | 4.5 | 24.3 |

| Des-fluoro analogue | 12.8 | >50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.